![molecular formula C9H7ClN2S B2837839 3-Benzyl-5-chloro-1,2,4-thiadiazole CAS No. 99067-57-9](/img/structure/B2837839.png)
3-Benzyl-5-chloro-1,2,4-thiadiazole
Overview
Description
3-Benzyl-5-chloro-1,2,4-thiadiazole is a chemical compound with the CAS Number: 99067-57-9 and a molecular weight of 210.69 . Its IUPAC name is 3-benzyl-5-chloro-1,2,4-thiadiazole .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The molecular structure of 3-Benzyl-5-chloro-1,2,4-thiadiazole is represented by the linear formula C9H7ClN2S . The InChI code for this compound is 1S/C9H7ClN2S/c10-9-11-8(12-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Benzyl-5-chloro-1,2,4-thiadiazole include a molecular weight of 210.69 . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
- Researchers have explored the antiviral properties of indole derivatives, including 3-Benzyl-5-chloro-1,2,4-thiadiazole. For instance:
- Specific derivatives of 3-Benzyl-5-chloro-1,2,4-thiadiazole have shown anti-inflammatory and analgesic effects. Notably:
- The nature of substituents on the C-5 phenyl ring of 1,3,4-thiadiazoles significantly influences their cytotoxicity .
- 4-Amino-1,2,3-triazole-based compounds (which share structural features with 3-Benzyl-5-chloro-1,2,4-thiadiazole) have been investigated as potent inhibitors of indoleamine 2,3-dioxygenase (IDO1) , a target in immuno-oncology research .
- While not directly related to 3-Benzyl-5-chloro-1,2,4-thiadiazole, tetrazole derivatives play a crucial role in medicinal and pharmaceutical applications. Their synthesis can be achieved using eco-friendly approaches .
Antiviral Activity
Anti-Inflammatory and Analgesic Properties
Cytotoxic Activity
IDO1 Inhibitors for Immuno-Oncology Research
Tetrazole Derivatives
Safety and Hazards
3-Benzyl-5-chloro-1,2,4-thiadiazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Mechanism of Action
Target of Action
It’s worth noting that thiazole derivatives, which include 3-benzyl-5-chloro-1,2,4-thiadiazole, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact strongly with biological targets due to their mesoionic nature, which allows them to cross cellular membranes .
Biochemical Pathways
It’s known that thiazole derivatives can interfere with various biological pathways, including those associated with bacterial virulence .
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of 3-Benzyl-5-chloro-1,2,4-thiadiazole.
Result of Action
Thiazole derivatives have been found to exert a broad spectrum of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The mesoionic nature of thiazole derivatives, which allows them to cross cellular membranes, could potentially be influenced by the cellular environment .
properties
IUPAC Name |
3-benzyl-5-chloro-1,2,4-thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-9-11-8(12-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGFKQSEHPLELH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NSC(=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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